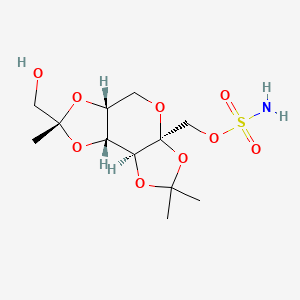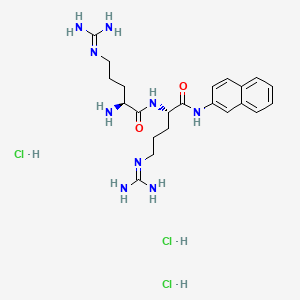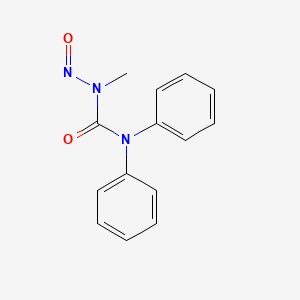
(R)-Lisinopril Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Lisinopril Sodium Salt is a pharmaceutical compound primarily used in the treatment of hypertension and heart failure. It is an angiotensin-converting enzyme inhibitor that helps relax blood vessels, making it easier for the heart to pump blood. This compound is the sodium salt form of ®-Lisinopril, which enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Lisinopril Sodium Salt involves multiple steps, starting with the preparation of the key intermediate, ®-Lisinopril. The process typically includes:
Synthesis of ®-Lisinopril: This involves the reaction of ®-2-[(1-carboxy-3-phenylpropyl)amino]propanedioic acid with sodium hydroxide to form the sodium salt.
Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity ®-Lisinopril Sodium Salt.
Industrial Production Methods: In industrial settings, the production of ®-Lisinopril Sodium Salt is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Lisinopril Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of ®-Lisinopril and sodium ions.
Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: The sodium ion can be substituted by other cations in specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Various cationic reagents depending on the desired product.
Major Products Formed:
Hydrolysis: ®-Lisinopril and sodium ions.
Oxidation: Oxidized derivatives of ®-Lisinopril.
Substitution: Different salts of ®-Lisinopril depending on the substituting cation.
Applications De Recherche Scientifique
®-Lisinopril Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study angiotensin-converting enzyme inhibitors.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and related cardiovascular conditions.
Industry: Utilized in the formulation of pharmaceutical products due to its stability and solubility.
Mécanisme D'action
®-Lisinopril Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, ®-Lisinopril Sodium Salt reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.
Comparaison Avec Des Composés Similaires
Enalapril Sodium Salt: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Captopril Sodium Salt: Known for its rapid onset of action but shorter duration compared to ®-Lisinopril Sodium Salt.
Ramipril Sodium Salt: Offers longer-lasting effects and is often used in chronic hypertension management.
Uniqueness of ®-Lisinopril Sodium Salt: ®-Lisinopril Sodium Salt is unique due to its high solubility and stability, making it an ideal choice for oral administration. Its prolonged duration of action and favorable pharmacokinetic profile also contribute to its widespread use in clinical settings.
Propriétés
Numéro CAS |
1356019-70-9 |
|---|---|
Formule moléculaire |
C21H31N3NaO5 |
Poids moléculaire |
428.485 |
Nom IUPAC |
(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;sodium |
InChI |
InChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);/t16-,17+,18-;/m0./s1 |
Clé InChI |
YIQJJOKNXHVFQD-RXQQAGQTSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.[Na] |
Synonymes |
(R)-1-[N2-(1-Carboxy-3-phenylpropyl)-L-lysyl]L-proline Sodium; _x000B_N2-[(1R)-1-Carboxy-3-phenylpropyl)-L-lysyl]L-proline Sodium; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)
![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)




